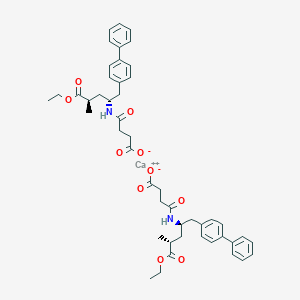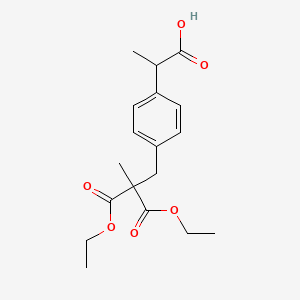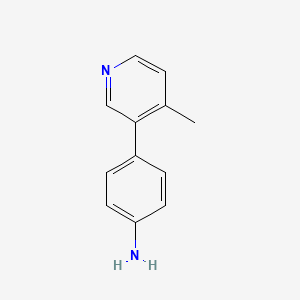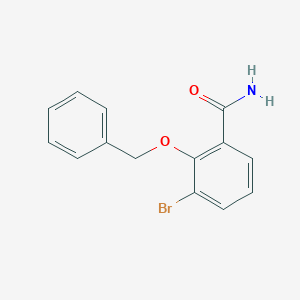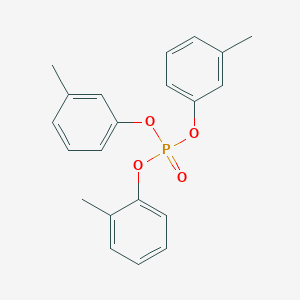
Bis(m-cresyl) o-Cresyl Phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(m-cresyl) o-Cresyl Phosphate is an organophosphate compound with the chemical formula C21H21O4P. It is known for its use as a flame retardant and plasticizer in various industrial applications. The compound is characterized by its three cresyl groups attached to a phosphate core, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(m-cresyl) o-Cresyl Phosphate typically involves the reaction of cresol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which subsequently undergoes further reaction to yield the final product. The reaction conditions often include controlled temperature and pressure to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are mixed and heated under controlled conditions. The process may involve continuous monitoring and adjustment of parameters such as temperature, pressure, and reactant concentrations to achieve high efficiency and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(m-cresyl) o-Cresyl Phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The cresyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted cresyl phosphate compounds.
Applications De Recherche Scientifique
Bis(m-cresyl) o-Cresyl Phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a flame retardant additive in polymers.
Biology: Studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Employed as a plasticizer and flame retardant in the production of plastics, resins, and coatings.
Mécanisme D'action
The mechanism of action of Bis(m-cresyl) o-Cresyl Phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. Additionally, its flame retardant properties are attributed to its ability to form a protective char layer on the surface of materials, preventing the spread of flames.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenyl Phosphate (TPP): Another organophosphate flame retardant with similar applications.
Tris(2-chloroethyl) Phosphate (TCEP): Known for its use as a flame retardant and plasticizer.
Tris(1,3-dichloro-2-propyl) Phosphate (TDCPP): Used in various industrial applications as a flame retardant.
Uniqueness
Bis(m-cresyl) o-Cresyl Phosphate is unique due to its specific cresyl group configuration, which imparts distinct chemical and physical properties. Its effectiveness as a flame retardant and plasticizer, combined with its relatively low toxicity compared to some other organophosphates, makes it a valuable compound in various applications.
Propriétés
Formule moléculaire |
C21H21O4P |
|---|---|
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
(2-methylphenyl) bis(3-methylphenyl) phosphate |
InChI |
InChI=1S/C21H21O4P/c1-16-8-6-11-19(14-16)23-26(22,24-20-12-7-9-17(2)15-20)25-21-13-5-4-10-18(21)3/h4-15H,1-3H3 |
Clé InChI |
WTOIDCMGRJJWJY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)OP(=O)(OC2=CC=CC(=C2)C)OC3=CC=CC=C3C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-6-one](/img/structure/B13864149.png)
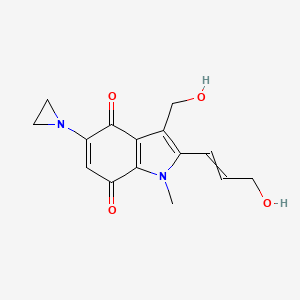
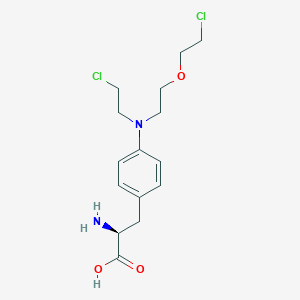
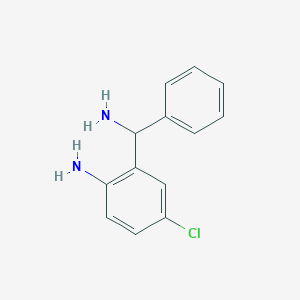

![1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione](/img/structure/B13864182.png)
![20-Deoxo-5-O-[3,6-dideoxy-3-(dimethylamino)-b-D-glucopyranosyl]-20-(1-piperidinyl)tylonolide](/img/structure/B13864190.png)
